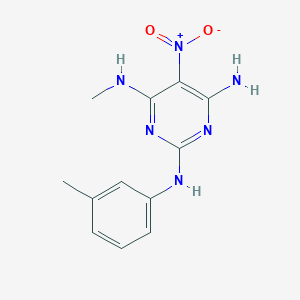

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

CAS No.:

Cat. No.: VC15131977

Molecular Formula: C12H14N6O2

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N6O2 |

|---|---|

| Molecular Weight | 274.28 g/mol |

| IUPAC Name | 4-N-methyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |

| Standard InChI | InChI=1S/C12H14N6O2/c1-7-4-3-5-8(6-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17) |

| Standard InChI Key | KZOJYRMMLQBUHS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N |

Introduction

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine ring with various substitutions, including an amine group, a nitro group, and a methyl group attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of pyrimidine derivatives often involves multi-step organic reactions. Common methods include nitration and amination processes, which require controlled conditions and catalysts to optimize yield and purity. Palladium-catalyzed reactions are frequently used in large-scale production due to their efficiency.

Comparison with Similar Compounds

Similar pyrimidine derivatives, such as N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine and N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine, exhibit variations in biological activity due to differences in substituents. These variations can affect reactivity profiles and biological interactions.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine | Contains a chlorine substituent; potential differences in biological activity due to halogen effects. | |

| N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine | Features a nitroso group instead of a nitro group; different reactivity profiles. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume